molecular formula C14H12BrN3O4S B11616148 2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No.: B11616148
M. Wt: 398.23 g/mol
InChI Key: LDYXMTVFRZHNBT-CXUHLZMHSA-N
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Description

2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is a complex organic compound that features a combination of furan, benzothiazole, and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-bromofuran-2-carbaldehyde with 1,1-dioxido-1,2-benzothiazol-3-ylhydrazine under acidic conditions to form the hydrazone intermediate.

    Reduction and functionalization: The hydrazone intermediate is then reduced and functionalized with ethanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromofuran-2-yl)-1,3-dioxolane
  • 2-(5-bromofuran-2-yl)ethan-1-amine

Uniqueness

2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is unique due to its combination of furan, benzothiazole, and hydrazine moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C14H12BrN3O4S

Molecular Weight

398.23 g/mol

IUPAC Name

2-[[(E)-(5-bromofuran-2-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

InChI

InChI=1S/C14H12BrN3O4S/c15-13-6-5-10(22-13)9-16-18(7-8-19)14-11-3-1-2-4-12(11)23(20,21)17-14/h1-6,9,19H,7-8H2/b16-9+

InChI Key

LDYXMTVFRZHNBT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(O3)Br

Origin of Product

United States

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